molecular formula C24H36N2O3S B11652855 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B11652855
M. Wt: 432.6 g/mol
InChI Key: SMLSXVDIWLRDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound that belongs to the class of amines It is characterized by the presence of a dibutylamine group attached to a hydroxypropyl chain, which is further linked to a benzenesulfonamide moiety substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps:

    Formation of the Hydroxypropyl Chain: The initial step involves the preparation of the hydroxypropyl chain through a reaction between an appropriate alcohol and an epoxide under basic conditions.

    Attachment of the Benzenesulfonamide Group: The hydroxypropyl chain is then reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide derivative.

    Substitution with the Methylphenyl Group: The benzenesulfonamide derivative is further reacted with a methylphenyl halide under nucleophilic substitution conditions to introduce the methylphenyl group.

    Formation of the Dibutylamine Group: Finally, the dibutylamine group is introduced through a reaction with dibutylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzenesulfonamide group can be reduced to form the corresponding amine.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    DIBUTYLAMINE: A simpler amine with similar structural features but lacking the hydroxypropyl and benzenesulfonamide groups.

    N,N-DIBUTYL-2-HYDROXY-4-METHOXYBENZAMIDE: A compound with a similar amine structure but different substituents on the aromatic ring.

Uniqueness

DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler amines

Properties

Molecular Formula

C24H36N2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H36N2O3S/c1-4-6-17-25(18-7-5-2)19-23(27)20-26(22-15-13-21(3)14-16-22)30(28,29)24-11-9-8-10-12-24/h8-16,23,27H,4-7,17-20H2,1-3H3

InChI Key

SMLSXVDIWLRDJW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.